molecular formula C17H18ClNO3 B8146755 4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride

4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride

Cat. No.: B8146755
M. Wt: 319.8 g/mol
InChI Key: RAUWWFJYJVGKOZ-UHFFFAOYSA-N
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Description

4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydrobenzo[f][1,4]oxazepines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride typically involves multicomponent reactions. One common method is the Ugi–Joullié reaction, which combines chiral enantiopure 1,2-amino alcohols and salicylaldehydes to form cyclic imines. These imines then undergo a highly diastereoselective reaction to yield the desired tetrahydrobenzo[f][1,4]oxazepine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the Ugi–Joullié reaction and other multicomponent reactions suggests that these methods could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized tetrahydrobenzo[f][1,4]oxazepine derivatives .

Mechanism of Action

The mechanism of action of 4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to bind to the PEX14 protein, disrupting the PEX14-PEX5 protein-protein interaction. This disruption leads to the inhibition of essential cellular processes in trypanosomes, ultimately causing cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

4-benzyl-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3.ClH/c19-17(20)16-14-8-4-5-9-15(14)21-11-10-18(16)12-13-6-2-1-3-7-13;/h1-9,16H,10-12H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUWWFJYJVGKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(N1CC3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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